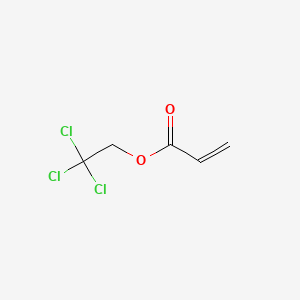

2,2,2-Trichloroethyl acrylate

Description

Historical Context and Evolution of Halogenated Acrylates in Research

The field of polymer science, which emerged as a distinct discipline in the 1920s, has a long history of modifying polymers to enhance their properties. wiley-vch.detandfonline.com Early examples include the vulcanization of natural rubber and the nitration of cellulose (B213188) in the 19th century. wiley-vch.de The development of synthetic polymers in the 20th century saw the introduction of various monomers, including acrylates. wikipedia.org Acrylate (B77674) polymers are valued for their versatility, with properties that can be widely tuned by altering the ester side chain. free.fr

The incorporation of halogens into polymer structures, including those of acrylates, has been a significant area of research. Halogenated polymers often exhibit desirable properties such as flame retardancy, chemical resistance, and specific thermal characteristics. For instance, chlorinated and brominated butyl rubber were commercialized in the mid-20th century. tandfonline.com In the realm of acrylates, the study of halogenated monomers has been driven by the quest for materials with tailored functionalities. The introduction of chlorine atoms, as in 2,2,2-trichloroethyl acrylate, significantly influences the electronic and steric nature of the monomer, thereby affecting its reactivity and the properties of the resulting polymer. Research into halogenated acrylates and methacrylates has explored their polymerization kinetics, thermal stability, and miscibility with other polymers. researchgate.net

Significance of Ester Structure in Acrylate Monomer Reactivity and Polymer Properties

The structure of the ester group in an acrylate monomer is a primary determinant of the properties of the corresponding polymer. free.fr Acrylate monomers are bifunctional, with the vinyl group participating in polymerization and the ester group influencing the polymer's physical and chemical characteristics. wikipedia.org The reactivity of the acrylate double bond during polymerization and the properties of the final polymer, such as its glass transition temperature (Tg), solubility, and mechanical behavior, are all strongly dependent on the nature of the ester side chain. free.fr

For example, poly(methyl acrylate), with a small ester group, is a tough and rubbery material at room temperature. free.fr As the length of the alkyl chain in the ester group increases, the resulting polymers tend to become softer and more extensible. free.fr The presence of bulky or polar groups in the ester side chain can lead to significant changes in polymer properties. In the case of this compound, the trichlorinated ethyl group is both bulky and highly electronegative. This influences the monomer's reactivity in polymerization reactions and imparts unique characteristics to poly(this compound). ontosight.ai The chlorine atoms can affect the polymer's refractive index, density, and thermal stability. For instance, poly(2,2,2-trichloroethyl methacrylate) has been investigated as a material for graded-index polymer optical fibers due to its transparency and heat-resistant properties. researchgate.net

The reactivity of acrylate esters is also a subject of study in toxicology, where structure-activity relationships are investigated. nih.gov The electrophilicity of the double bond, which is influenced by the ester group, plays a role in its reactivity with biological nucleophiles. nih.gov

Emerging Research Frontiers for Poly(this compound) and its Copolymers

Research into poly(this compound) and its copolymers is exploring a range of potential applications driven by the unique properties conferred by the trichloroethyl group. Copolymers of halogenated acrylates and methacrylates have been synthesized to create materials with a spectrum of properties. dtic.mil For instance, copolymers of 2,2,2-trichloroethyl methacrylate (B99206) with methyl-alpha-chloroacrylate have been studied for their radiolysis behavior. dtic.mil

The copolymerization of halogenated acrylates with other monomers allows for the fine-tuning of material properties. researchgate.net For example, the copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate has been investigated, with the resulting copolymers exhibiting thermal stabilities and glass transition temperatures that vary with the comonomer ratio. researchgate.net These studies highlight the potential to create new materials with precisely controlled thermal and mechanical properties.

Furthermore, the presence of the alkyl chloride functionality in polymers like poly(this compound) can be exploited for post-polymerization modification, a powerful tool for creating functional polymers. wiley-vch.detudelft.nl This opens up possibilities for designing smart materials, functional coatings, and materials for biomedical applications. The ongoing exploration of copolymers and functionalization reactions represents a key frontier in realizing the full potential of poly(this compound) in advanced materials science.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅Cl₃O₂ | nih.govscbt.com |

| Molecular Weight | 203.45 g/mol | nih.govscbt.com |

| CAS Number | 44925-09-9 | nih.govscbt.com |

| Physical State | Liquid | apolloscientific.co.uk |

| IUPAC Name | 2,2,2-trichloroethyl prop-2-enoate | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloroethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNDMWZEMQAWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963306 | |

| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44925-09-9 | |

| Record name | 2-Propenoic acid, 2,2,2-trichloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trichloroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Polymerization Techniques for Poly 2,2,2 Trichloroethyl Acrylate Systems

Controlled/Living Radical Polymerization (CRP) Strategies

Controlled/living radical polymerization represents a class of polymerization techniques that provide the benefits of living polymerization, such as the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, while retaining the versatility of conventional free-radical polymerization. scispace.comacs.org Two of the most robust and widely utilized CRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. tcichemicals.com

Atom Transfer Radical Polymerization (ATRP) of 2,2,2-Trichloroethyl Acrylate (B77674)

ATRP is a powerful CRP technique based on a reversible redox process catalyzed by a transition metal complex. acs.org This process involves the repeated activation of a dormant species (an alkyl halide) by a metal complex in a lower oxidation state to generate radicals, and the deactivation of these propagating radicals by the metal complex in a higher oxidation state. cmu.edu This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled polymer growth.

The success of an ATRP reaction hinges on the careful selection of the initiator and the transition metal catalyst system. acs.org The initiator must possess a structure that allows for the efficient generation of radicals, while the catalyst must be active enough to facilitate rapid and reversible halogen transfer. cmu.edu

For the ATRP of acrylates, initiators containing a trichloromethyl group, such as 1,1,1-trichloroalkanes, have proven to be effective. cmu.edu The C-Cl bond in a CCl3 group can be readily activated by the ATRP catalyst. An initiator specifically designed for incorporating a trichloroethyl moiety could be synthesized, for example, from 2,2,2-trichloroethyl-chloroformate. tue.nl Another approach involves using functionalized initiators, like trichloroethyl-carbamate functionalized silica, to grow polymers from a surface. scientific.net

The most common and effective catalysts for the ATRP of acrylates are copper-based systems complexed with nitrogen-based ligands. acs.org The ligand plays a crucial role in tuning the catalyst's redox potential and solubility. cmu.edu For acrylate polymerization, ligands such as 2,2'-bipyridine (B1663995) (bpy) and its derivatives, or multidentate amine ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), are frequently employed. cmu.eduresearchgate.net The choice of catalyst impacts the polymerization rate and the degree of control. Iron-based catalysts, such as FeCl2 in combination with triphenylphosphine (B44618) (PPh3), have also been used for acrylate polymerization, offering a lower cost and less toxic alternative. tkk.fi

Table 1: Representative Initiator and Catalyst Systems for ATRP of Acrylates

| Initiator Type | Catalyst System | Ligand | Key Features |

|---|---|---|---|

| Alkyl Halide (e.g., Methyl 2-bromopropionate) | CuBr / CuCl | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) | High activity, allows for polymerization at lower temperatures. researchgate.net |

| Trichloromethyl-functionalized (e.g., CCl3-telomers) | CuCl | 2,2'-Bipyridine (bpy) | Efficient initiation from the CCl3 group for acrylates. cmu.edu |

| Alkyl Halide (e.g., Methyl 2-bromopropionate) | FeCl2·4H2O | Triphenylphosphine (PPh3) | Lower cost and lower toxicity catalyst system. tkk.fi |

This table presents representative systems applicable to acrylate polymerization, providing a basis for designing the ATRP of 2,2,2-Trichloroethyl Acrylate.

The kinetics of ATRP are a key indicator of a controlled polymerization process. For a well-controlled ATRP of an acrylate, the polymerization should exhibit first-order kinetics with respect to the monomer concentration. acs.orgcmu.edu This is demonstrated by a linear relationship when plotting the natural logarithm of the initial monomer concentration ([M]₀) over the monomer concentration at time t ([M]t) versus time. tkk.fi This linearity indicates that the concentration of propagating radicals remains constant throughout the polymerization. tkk.fi

Furthermore, the number-average molecular weight (Mn) of the resulting polymer should increase linearly with monomer conversion. tkk.fi This demonstrates that all initiator molecules are active and that chain transfer and termination reactions are negligible. The polydispersity index (PDI, Mw/Mn), a measure of the breadth of the molecular weight distribution, should remain low, typically below 1.3, throughout the reaction. scispace.comtkk.fi The rate of polymerization in ATRP is also influenced by the concentrations of the initiator and the catalyst, typically showing a first-order dependence on both. acs.orgcmu.edu

Table 2: Expected Macromolecular Control in ATRP of an Acrylate Monomer

| Conversion (%) | Theoretical Mn (g/mol) | Experimental Mn (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| 15 | 3,000 | 2,900 | 1.25 |

| 30 | 6,000 | 6,100 | 1.22 |

| 55 | 11,000 | 10,800 | 1.20 |

| 75 | 15,000 | 14,900 | 1.18 |

| 90 | 18,000 | 17,900 | 1.17 |

This table provides illustrative data showing the expected linear increase of molecular weight with conversion and low PDI values characteristic of a controlled ATRP process for an acrylate monomer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another highly versatile CRP method that achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). sigmaaldrich.comsigmaaldrich.com The process involves a degenerative chain transfer mechanism where propagating radicals react with the CTA. This leads to the formation of a dormant polymeric RAFT agent and a new radical that can initiate further polymerization. The rapid equilibrium between active propagating chains and dormant species ensures that all chains have an equal opportunity to grow, resulting in polymers with controlled molecular weights and low polydispersity. scispace.com

The choice of the RAFT agent is critical for a successful polymerization and is highly dependent on the type of monomer being polymerized. sigmaaldrich.comgoogle.com RAFT agents are generally characterized by their thiocarbonylthio group (S=C-S) and the activating Z-group and the reinitiating R-group. For "more activated" monomers like acrylates, which form relatively stabilized propagating radicals, CTAs such as dithiobenzoates and trithiocarbonates are highly effective. sigmaaldrich.comgoogle.com

The Z-group influences the reactivity of the C=S double bond towards radical addition, while the R-group must be a good homolytic leaving group to efficiently reinitiate polymerization. google.com For acrylate polymerization, trithiocarbonates are often preferred as they are generally more hydrolytically stable than dithiobenzoates and cause less rate retardation. sigmaaldrich.com Dibenzyl trithiocarbonate (B1256668) (DBTTC) and similar structures have been successfully used for the controlled polymerization of various acrylates. rsc.org

Table 3: Suitable Classes of RAFT Agents for Acrylate Monomers

| RAFT Agent Class | General Structure | Z-Group | R-Group (Example) | Suitability for Acrylates |

|---|---|---|---|---|

| Dithiobenzoates | Z-C(=S)S-R | Aryl (e.g., Phenyl) | Cumyl | High transfer constant, suitable for acrylates. sigmaaldrich.com |

| Trithiocarbonates | Z-S-C(=S)S-R | Alkyl/Aryl (e.g., Benzyl) | Dodecyl | High transfer constant, good stability, less retardation. sigmaaldrich.comtcichemicals.com |

| Dithiocarbamates | Z-C(=S)S-R | NR'₂ | Varies | Generally less effective for acrylates; better for "less-activated" monomers. sigmaaldrich.comgoogle.com |

This table outlines the general suitability of different RAFT agent classes for the polymerization of acrylate monomers, guiding the selection for this compound.

The RAFT mechanism provides excellent control over molecular weight and polydispersity by maintaining a living character throughout the polymerization. After initiation by a conventional radical initiator, the propagating radical (Pn•) adds to the RAFT agent (Z-C(=S)S-R), forming an intermediate radical. This intermediate can then fragment, releasing either the initial R-group as a new radical (R•) or the original propagating chain (Pn•). The released radical (R•) then initiates the polymerization of new monomer units.

This sequence establishes a main equilibrium between the active propagating radicals and dormant polymeric thiocarbonylthio species. Because the exchange between active and dormant species is very fast compared to the rate of propagation, all polymer chains grow at approximately the same rate. This leads to a linear increase in molecular weight with conversion and results in a narrow molecular weight distribution (low PDI). researchgate.netgoogle.com The final polymer chains retain the thiocarbonylthio end-group, allowing for the synthesis of block copolymers through subsequent chain extension. rsc.org

Table 4: Correlation of Theoretical and Experimental Molecular Control in RAFT Polymerization of an Acrylate

| Conversion (%) | Mn, theoretical (g/mol) | Mn, experimental (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| 10 | 2,100 | 2,200 | 1.15 |

| 25 | 5,250 | 5,100 | 1.12 |

| 50 | 10,500 | 10,700 | 1.10 |

| 75 | 15,750 | 15,500 | 1.09 |

| 95 | 19,950 | 19,800 | 1.08 |

This table illustrates the close agreement between theoretical and experimental molecular weights and the very low PDI values achievable with a well-controlled RAFT polymerization of an acrylate monomer.

Nitroxide-Mediated Polymerization (NMP) Approaches for this compound (as applicable to acrylates)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. sigmaaldrich.com The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. sigmaaldrich.com This process establishes a dynamic equilibrium between active, propagating macroradicals and dormant alkoxyamine species. nih.gov

The core of NMP is the "persistent radical effect," where a small excess of nitroxide radicals is generated at the beginning of the polymerization. nih.gov This excess ensures that the recombination reaction between the polymer radical and the nitroxide is favored, minimizing irreversible termination reactions between two polymer radicals. nih.gov The polymerization is typically initiated thermally, causing the homolytic cleavage of the C–O bond in an alkoxyamine initiator to generate a propagating radical and a mediating nitroxide radical. mdpi.com

While specific literature on the NMP of this compound is not prevalent, the principles are widely applied to various acrylate monomers, such as butyl acrylate and 2-hydroxyethyl acrylate. nih.govnih.gov For acrylates, second-generation nitroxides like N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) are often required, typically as part of an alkoxyamine initiator such as BlocBuilder®. nih.gov These systems allow for better control over the polymerization of acrylates compared to first-generation nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which are more effective for styrene (B11656) polymerization. fujifilm.com The polymerization rate and control can be fine-tuned by adjusting temperature or by adding a small amount of free nitroxide to the system. sigmaaldrich.com

Conventional Free Radical Polymerization (FRP) of this compound

Conventional free radical polymerization (FRP) is a robust and widely used method for polymer synthesis, applicable to a vast range of vinyl monomers. fujifilm.com It is characterized by a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.com

The initiation of FRP is typically achieved through the thermal decomposition of a radical initiator, which generates active free radicals. Common initiators include azo compounds like azobis(isobutyronitrile) (AIBN) and peroxides like dibenzoyl peroxide (BPO). ugent.be

In a study involving the radical copolymerization of 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) with 2,2,2-trifluoroethyl methacrylate (B99206) (MATRIFE), the polymerization was initiated using a peroxy-ester initiator. researchgate.net The reaction conditions were optimized to achieve good yields and control over the copolymer composition. researchgate.net

| Parameter | Condition |

|---|---|

| Initiator | tert-butyl 2,2-dimethylperoxypropanoate |

| Temperature | 74 °C |

| Resulting Molecular Weight (Mn) | 1.47 – 2.68 × 10⁴ g·mol⁻¹ |

| Polydispersity Index (PDI) | 1.44 – 2.21 |

The mechanism of FRP proceeds via three main steps:

Initiation: Active radicals are generated from an initiator and react with a monomer molecule to form a propagating radical. fujifilm.com

Propagation: The newly formed radical adds to successive monomer units, rapidly growing the polymer chain. fujifilm.com

Termination: The growth of a polymer chain is stopped, typically through combination or disproportionation reactions between two propagating radicals. fujifilm.com

Kinetic studies provide insight into the reactivity of monomers in a polymerization system. For copolymerization, monomer reactivity ratios (r₁, r₂) are determined to describe the relative rate at which each monomer adds to a growing polymer chain. In the copolymerization of 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE, M₂) with 2,2,2-trifluoroethyl methacrylate (MATRIFE, M₁), the reactivity ratios were established, indicating that MATRIFE was the more reactive comonomer in this specific system. researchgate.net

| Method | r₁ (MATRIFE) | r₂ (FATRICE) |

|---|---|---|

| Kelen-Tüdos | 1.52 ± 0.03 | 0.61 ± 0.03 |

| Finneman-Ross | 1.52 ± 0.03 | 0.61 ± 0.03 |

Photopolymerization and Photo-Controlled Radical Polymerization

Photopolymerization utilizes light to initiate polymerization, offering significant advantages such as high reaction rates at ambient temperature and spatial and temporal control. mdpi.cominstras.com

Light-initiated, or photoinitiated, polymerization is a process where radicals are generated upon the exposure of a photosensitive formulation to a light source, typically in the ultraviolet (UV) or visible range. mdpi.comacs.org The mechanism for the free-radical photopolymerization of acrylates involves several steps:

Photoinitiation: The process begins with a photoinitiator (PI) molecule that absorbs photons, promoting it to an excited state. researchgate.net This excited molecule then undergoes cleavage (Type I PI) or reacts with a co-initiator/synergist (Type II PI) to generate initiating free radicals. researchgate.netacs.org

Propagation: The generated radicals add across the double bonds of acrylate monomers, initiating a chain reaction that propagates to form a polymer network. core.ac.uk

Termination: The polymerization ceases when propagating radicals are consumed by bimolecular termination reactions. core.ac.uk

A key challenge in acrylate photopolymerization is oxygen inhibition, where atmospheric oxygen scavenges the initiating radicals, creating less reactive peroxyl radicals and slowing or preventing polymerization. mdpi.com

Photo-controlled radical polymerization (Photo-CRP) combines the advantages of photopolymerization with the precision of controlled radical processes. core.ac.uk By using light as an external stimulus, Photo-CRP methods allow for the polymerization to be switched on and off simply by controlling the light source. acs.org This temporal control provides a powerful tool for designing complex and tailored polymer architectures that are difficult to achieve with conventional methods. acs.orgcore.ac.uk

A wide array of vinyl monomers, including acrylates, styrenes, and acrylamides, have been successfully polymerized using Photo-CRP techniques. acs.org This control enables the synthesis of well-defined block copolymers. For instance, a first block can be polymerized under irradiation. The light can then be turned off, the second monomer added, and the light turned back on to initiate the polymerization of the second block, extending the polymer chains. nih.gov This sequential monomer addition under photochemical control leads to polymers with precise block structures and low dispersity. nih.govresearchgate.net Various Photo-CRP methodologies, including photo-NMP, photo-ATRP, and photo-RAFT, have been developed, expanding the toolbox for creating advanced materials with sophisticated designs. acs.orgcore.ac.uk

Emulsion Polymerization for Dispersed Poly(this compound) Systems

Emulsion polymerization is a versatile and widely utilized technique in polymer synthesis, offering excellent heat transfer, low viscosity of the continuous phase, and the ability to produce high molecular weight polymers at fast polymerization rates. This method is particularly suitable for producing dispersed polymer systems, where the resulting polymer particles are stabilized in a continuous phase, typically water. For the synthesis of poly(this compound), emulsion polymerization can be employed to create stable latexes of polymer particles. The process involves the emulsification of the this compound monomer in an aqueous medium with the aid of a surfactant, followed by the initiation of polymerization using a suitable initiator.

Initiator Systems

Thermal Initiators: These initiators decompose at elevated temperatures to generate free radicals. Persulfates, such as potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS), are common water-soluble thermal initiators used in emulsion polymerization. researchgate.net The decomposition of the persulfate anion generates sulfate (B86663) radicals in the aqueous phase, which can initiate the polymerization of monomer molecules dissolved in the water or after diffusing into the monomer-swollen micelles and polymer particles.

Redox Initiators: Redox initiation systems consist of an oxidizing agent and a reducing agent, which generate free radicals at lower temperatures compared to thermal initiators. researchgate.net This allows for polymerization to be carried out under milder conditions, which can be advantageous for temperature-sensitive systems. A common redox pair is a hydroperoxide (e.g., cumene (B47948) hydroperoxide) and a ferrous salt (Fe²⁺), often used with a chelating agent like ethylenediaminetetraacetic acid (EDTA) and a reducing agent like sodium formaldehyde (B43269) sulfoxylate (B1233899) (SFS). acs.org The lower activation energy of redox systems, typically in the range of 40-60 kJ mol⁻¹, facilitates efficient polymerization at moderate temperatures. researchgate.net

Surfactants and Stabilization

Surfactants, or emulsifiers, play a crucial role in emulsion polymerization. They are responsible for emulsifying the monomer in the aqueous phase, creating micelles that serve as loci for particle nucleation, and stabilizing the growing polymer particles to prevent coagulation. pcimag.comindoramaventures.com The choice of surfactant influences particle size, latex stability, and the final properties of the polymer film. pcimag.com

Anionic Surfactants: These are widely used in emulsion polymerization and provide stability through electrostatic repulsion. pcimag.com Examples include sodium dodecyl sulfate (SDS) and other alkyl sulfates or sulfonates. gantrade.com

Nonionic Surfactants: These surfactants provide steric stabilization, which can be effective in high electrolyte concentrations or during freeze-thaw cycles. pcimag.com They are often used in combination with anionic surfactants to achieve a balance of electrostatic and steric stabilization.

The concentration of the surfactant is a key parameter. At concentrations above the critical micelle concentration (CMC), surfactants form micelles, which are essential for the particle nucleation phase. doi.org

Research Findings and System Characteristics

While specific research focusing exclusively on the emulsion polymerization of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar halogenated acrylates and general acrylate emulsion polymerization systems. For instance, the radical copolymerization of 2,2,2-trichloroethyl α-fluoroacrylate has been studied, indicating the feasibility of polymerizing chlorinated acrylate monomers. researchgate.net

The polymerization of acrylate monomers via emulsion techniques typically results in the formation of stable latexes with well-defined particle sizes. The properties of the resulting poly(this compound) latex and polymer would be influenced by the polymerization conditions.

Table 1: Hypothetical Emulsion Polymerization Recipe for Poly(this compound)

| Component | Role | Typical Concentration/Amount |

| This compound | Monomer | 100 parts by weight |

| Deionized Water | Continuous Phase | 150 - 200 parts by weight |

| Sodium Dodecyl Sulfate (SDS) | Anionic Surfactant | 1 - 3 parts by weight |

| Potassium Persulfate (KPS) | Thermal Initiator | 0.5 - 1 part by weight |

| Sodium Bicarbonate | Buffer | 0.2 - 0.5 parts by weight |

Table 2: Expected Influence of Key Parameters on Polymer Properties

| Parameter | Effect on Particle Size | Effect on Molecular Weight | General Impact on Kinetics |

| ↑ Initiator Concentration | Decrease | Decrease | Increases polymerization rate |

| ↑ Surfactant Concentration | Decrease | Increase | Increases polymerization rate, may lead to secondary nucleation |

| ↑ Temperature | Increase (due to coalescence) | Decrease (due to chain transfer) | Increases polymerization rate |

| ↑ Monomer Concentration | Increase | Increase | Increases polymerization rate and particle number |

The presence of the bulky, electron-withdrawing trichloromethyl group in the ester side chain of this compound is expected to influence its reactivity and the properties of the resulting polymer. The kinetics of particle nucleation and growth for acrylic monomers are known to be dependent on their water solubility. doi.org Given the hydrophobic nature of the trichloroethyl group, the monomer is likely to have low water solubility, favoring micellar nucleation.

The resulting poly(this compound) latex would consist of spherical particles dispersed in water. The final properties of the polymer, such as its glass transition temperature and mechanical strength, would be determined by the molecular weight and particle morphology achieved during polymerization.

Copolymerization Studies of 2,2,2 Trichloroethyl Acrylate for Tailored Polymer Architectures

Radical Copolymerization with Diverse Vinyl Monomers

The reactivity of 2,2,2-trichloroethyl acrylate (B77674) in radical copolymerization varies significantly depending on the comonomer. Understanding these copolymerization behaviors is crucial for designing polymers with specific compositions and microstructures.

The copolymerization of acrylic monomers with nitrile-containing monomers like acrylonitrile (B1666552) and methacrylonitrile (B127562) is a common strategy to produce copolymers with enhanced thermal and chemical resistance. vt.eduresearchgate.netgoogle.com While specific studies on the copolymerization of 2,2,2-trichloroethyl acrylate with acrylonitrile or methacrylonitrile are not extensively detailed in the provided results, the general principles of such reactions are well-established. Acrylonitrile, in particular, is a key monomer in the production of acrylic fibers and specialty plastics. researchgate.nete3s-conferences.org The introduction of the this compound unit would be expected to modify the properties of the resulting copolymer, potentially increasing its flame retardancy and altering its solubility characteristics. Methacrylonitrile, with its additional methyl group, exhibits different reactivity compared to acrylonitrile, which would influence the copolymer composition and sequence distribution. wikipedia.org

Copolymerization of this compound with methyl methacrylate (B99206) (MMA) and other methacrylate monomers allows for the creation of copolymers with a balance of properties. sapub.org For instance, studies on the copolymerization of 2,2,2-trichloroethyl methacrylate with methyl methacrylate have shown the potential to create polymers with improved thermal properties. The reactivity ratios for the copolymerization of MMA with 2-ethoxyethyl methacrylate have been determined, indicating the formation of random copolymers. sapub.org This suggests that a similar random incorporation of this compound units alongside MMA is likely, leading to materials with properties intermediate between the two homopolymers. The bulky trichloroethyl group would likely influence the glass transition temperature and mechanical properties of the resulting poly(methyl methacrylate-co-2,2,2-trichloroethyl acrylate).

Styrene (B11656) is a widely used vinyl aromatic monomer, and its copolymerization with various acrylates and methacrylates has been extensively studied to produce a range of commercially important plastics and elastomers. researchgate.netnih.govfrontiersin.org The copolymerization of this compound with styrene would result in a copolymer with modified properties, such as increased refractive index and altered thermal behavior, due to the presence of the chlorine-containing side groups. The reactivity ratios for styrene with various acrylate and methacrylate comonomers have been determined, providing a basis for predicting the composition of copolymers with this compound. researchgate.netnih.gov For example, the reactivity ratios for the copolymerization of styrene with 2-ethylhexyl acrylate have been determined using various methods, indicating that the properties of the resulting copolymer can be controlled by the monomer feed ratio. nih.govfrontiersin.org

Copolymerizing this compound with other halogenated acrylic monomers can lead to polymers with a high halogen content, which is desirable for applications requiring high refractive indices or flame retardancy. For example, the radical copolymerization of 2,2,2-trifluoroethyl methacrylate with 2,2,2-trichloroethyl α-fluoroacrylate has been reported. researchgate.net This study highlights the ability to combine different halogenated monomers to fine-tune the properties of the resulting material. The copolymerization of this compound with other chlorinated or fluorinated acrylates and methacrylates would allow for the synthesis of a diverse range of halogenated copolymers with tailored properties. google.comresearchgate.net

To quantitatively understand the copolymerization behavior of this compound with various comonomers, the determination of monomer reactivity ratios (r1 and r2) is essential. These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. Several linear and non-linear methods are employed to determine these ratios from experimental data, with the Fineman-Ross and Kelen-Tudos methods being two of the most common linear approaches. rsc.orgresearchgate.netscielo.org

The Fineman-Ross method involves plotting G against H, where G and H are functions of the monomer feed and copolymer compositions, to obtain a straight line from which r1 and r2 can be determined from the slope and intercept. rsc.org The Kelen-Tudos method is a refinement that introduces an arbitrary constant (α) to distribute the data more uniformly and reduce bias. rsc.orgresearchgate.net In this method, η is plotted against ξ, where η and ξ are modified functions of G and H, to yield a straight line for determining the reactivity ratios. rsc.org These methods have been successfully applied to a wide range of copolymerization systems, including those involving acrylates and methacrylates. sapub.orgresearchgate.netresearchgate.net

Table 1: Reactivity Ratios for Selected Comonomer Pairs Determined by Fineman-Ross and Kelen-Tudos Methods. This table is illustrative and based on general findings for similar monomer systems. Specific data for this compound was not available in the search results.

| Monomer 1 (M1) | Monomer 2 (M2) | Method | r1 | r2 | Reference |

| 2,2,2-Trifluoroethyl methacrylate | Methyl acrylate | Fineman-Ross | 1.83 | 0.31 | researchgate.net |

| 2,2,2-Trifluoroethyl methacrylate | Methyl acrylate | Kelen-Tudos | 1.91 | 0.34 | researchgate.net |

| Methyl methacrylate | 2-Ethoxyethyl methacrylate | Fineman-Ross & Kelen-Tudos (mean) | 0.8436 | 0.7751 | sapub.org |

| Styrene | 2-Ethylhexyl acrylate | Fineman-Ross, Inverted Fineman-Ross, Kelen-Tudos | - | - | nih.govfrontiersin.org |

Synthesis of Block Copolymers Involving this compound

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized using controlled/"living" polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). acs.orgnih.govmdpi.com These methods allow for the sequential addition of different monomers to create well-defined block architectures.

The synthesis of block copolymers containing this compound can be achieved by first polymerizing another monomer to create a macroinitiator, from which the this compound block can then be grown, or vice versa. For instance, a chemoenzymatic approach has been used to synthesize poly(2,2,2-trichloroethyl 10-hydroxydecanate)-block-polystyrene, combining enzymatic self-condensation polymerization and ATRP. acs.org This demonstrates the feasibility of incorporating trichloroethyl-containing monomers into block copolymer structures.

The synthesis of acrylic block copolymers for applications such as dismantlable adhesives has been achieved using organotellurium-mediated living radical polymerization (TERP). researchgate.net While this specific study did not use this compound, the methodology could potentially be adapted. The synthesis of ABA-type triblock copolymers using bifunctional macroinitiators is another common strategy. mdpi.comnih.gov A bifunctional initiator can be used to first polymerize a central "B" block, followed by the simultaneous growth of two "A" blocks from either end. This approach could be employed to create triblock copolymers with a central poly(this compound) block and outer blocks of another polymer, or vice versa.

Diblock and Triblock Copolymer Architectures

The synthesis of diblock and triblock copolymers containing TCEA has been successfully achieved through controlled/"living" polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). These methods allow for the sequential addition of different monomers, resulting in polymers with distinct blocks and, consequently, tailored properties.

For instance, ATRP has been employed to create diblock copolymers by first synthesizing a macroinitiator of one monomer and then using it to initiate the polymerization of a second monomer. This strategy has been used to synthesize block copolymers of tert-butyl acrylate and styrene, where a functionalized polystyrene macroinitiator initiates the polymerization of tert-butyl acrylate. up.ac.za Similarly, poly(methyl methacrylate) (PMMA) macroinitiators have been used to initiate the block copolymerization of tert-butyl methacrylate (tBMA), yielding well-defined poly(MMA-b-tBMA) diblock copolymers. acs.org The synthesis of ABA-type triblock copolymers is often achieved using a bifunctional initiator, which allows for the growth of the "B" block first, followed by the simultaneous growth of the two "A" blocks from the chain ends. nih.govgoogle.com

The resulting block copolymers can exhibit a range of properties depending on the nature of the constituent blocks. For example, amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can be synthesized. These materials are of particular interest for applications in drug delivery and as surfactants.

Key findings from studies on diblock and triblock copolymers are summarized in the table below:

| Copolymer Architecture | Monomers | Polymerization Method | Key Findings |

| Diblock | Styrene, tert-butyl acrylate | ATRP | Successful synthesis by using a functionalized polystyrene macroinitiator. up.ac.za |

| Diblock | Methyl methacrylate (MMA), tert-butyl methacrylate (tBMA) | ATRP | Well-controlled synthesis of high molecular weight diblock copolymers. acs.org |

| Triblock (ABA) | n-butyl acrylate, methyl methacrylate | ARGET ATRP | Synthesis of thermoplastic elastomers with controlled architecture. nih.gov |

| Triblock (ABA) | Styrene, n-butyl acrylate | ARGET ATRP | Efficient synthesis with ppm levels of copper catalyst. nih.gov |

| Triblock (ABC) | Styrene, 2-vinyl pyridine, methyl methacrylate | Anionic Polymerization | Synthesis of terpolymers by sequential monomer addition. uoi.gr |

Strategies for Sequential Monomer Addition and Macroinitiator Utilization

The synthesis of well-defined block copolymers heavily relies on strategies involving sequential monomer addition and the use of macroinitiators. These approaches are fundamental to controlled radical polymerization techniques like ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govrsc.org

Sequential Monomer Addition: This strategy involves the polymerization of one monomer to completion, followed by the introduction of a second monomer to the living polymer chains. This process can be repeated to create multiblock copolymers. The success of this method hinges on maintaining the "living" nature of the polymer chain ends, allowing them to reinitiate polymerization upon the addition of the next monomer. rsc.org This technique has been used to synthesize a variety of block copolymers, including those with styrene and acrylate monomers. uoi.gr

Macroinitiator Utilization: In this approach, a polymer chain with a reactive end-group, known as a macroinitiator, is synthesized in a first step. This macroinitiator is then used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. ugent.be For example, a hydroxyl-terminated diblock copolymer of poly(styrene-b-MMA) can act as a macroinitiator for the ring-opening polymerization of L-lactide. ugent.be Similarly, a poly(n-butyl acrylate) macroinitiator can be used for the ATRP of styrene. up.ac.za The effectiveness of the macroinitiator is crucial for achieving narrow molecular weight distributions and well-defined block structures in the final copolymer. acs.org

The choice between sequential addition and macroinitiator utilization often depends on the specific monomers and the desired polymer architecture. Both strategies offer a high degree of control over the polymerization process, enabling the synthesis of complex and functional copolymers.

The table below outlines various strategies and their outcomes:

| Strategy | Polymerization Method | Monomers/Initiators | Outcome |

| Sequential Monomer Addition | Anionic Polymerization | Styrene, tert-butyl acrylate, n-butyl methacrylate | Poly(styrene-b-tert-butyl acrylate-b-n-butyl methacrylate) triblock terpolymer. uoi.gr |

| Macroinitiator Utilization | ATRP | Poly(styrene-b-MMA)-OH macroinitiator, L-lactide | ABC triblock copolymers. ugent.be |

| Macroinitiator Utilization | ATRP | Poly(n-butyl acrylate) macroinitiator, styrene | Block copolymers of styrene and butyl acrylate. up.ac.za |

| Sequential Monomer Addition | Organocatalyzed Group Transfer Polymerization | Dicyclopentanyl acrylate, alkyl acrylates | Well-defined di- and triblock acrylic copolymers. rsc.org |

Graft Copolymerization onto Substrates and Polymeric Materials (e.g., Radiation-induced grafting)

Graft copolymerization is a versatile technique used to modify the surface properties of various substrates and polymeric materials by covalently attaching polymer chains. annualreviews.org One of the prominent methods to achieve this is through radiation-induced grafting.

Radiation-Induced Grafting: This method utilizes high-energy radiation, such as gamma rays or electron beams, to generate reactive radical sites on the surface of a substrate material. ichtj.waw.pl These radicals then initiate the polymerization of a monomer that is in contact with the surface, resulting in the growth of grafted polymer chains. icm.edu.pl A key advantage of this technique is that it can be performed at ambient temperature, thus preserving the bulk properties of the substrate. ichtj.waw.pl

The degree of grafting can be controlled by adjusting parameters such as the radiation dose, dose rate, monomer concentration, and the type of solvent used. researchgate.net For instance, the grafting of acrylic acid onto polyethylene (B3416737), polypropylene, and polystyrene films has been studied, demonstrating the influence of the substrate on the grafting yield. icm.edu.pl

Radiation-induced grafting has been successfully employed to graft various acrylate monomers onto different polymer backbones. For example, n-butyl acrylate and 2-ethyl hexyl acrylate have been grafted from the labile chlorines of poly(vinyl chloride) (PVC) using ATRP, leading to self-plasticized PVC structures. itu.edu.tr This demonstrates the potential to tailor the properties of commodity polymers for specific applications.

Research findings in graft copolymerization are highlighted below:

| Grafting Method | Monomer | Substrate | Key Findings |

| Radiation-Induced Grafting | Tripropylene glycol diacrylate (TPGDA) | Waste rubber | Successful grafting confirmed by an increase in grafting yield and FTIR analysis. matec-conferences.org |

| Atom Transfer Radical Polymerization (ATRP) | n-butyl acrylate, 2-ethyl hexyl acrylate | Poly(vinyl chloride) (PVC) | High grafting yields achieved, leading to self-plasticized PVC. itu.edu.tr |

| Radiation-Induced Grafting | Acrylic acid (AAc) | Polyethylene (PE), Polypropylene (PP), Polystyrene (PS) | The grafting yield was influenced by the type of polymer substrate and the presence of inhibitors. icm.edu.pl |

| Radiation-Induced Grafting | 2,2,2-Trifluoroethyl methacrylate (TFEM) | Polypropylene (PP) spunbond nonwoven fabric | Improved the hydrophobicity of the fabric. researchgate.net |

Spectroscopic and Microstructural Elucidation of Poly 2,2,2 Trichloroethyl Acrylate and Its Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed microstructural analysis of polymers. iupac.org It allows for the determination of tacticity, monomer sequencing in copolymers, and the identification of end groups. iupac.org

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to analyze the proton environments within the polymer structure. For acrylate (B77674) polymers, the ¹H NMR spectrum typically displays characteristic signals corresponding to the polymer backbone and the side-chain ester group.

In the case of poly(2,2,2-trichloroethyl acrylate), the spectrum would exhibit signals for the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the polymer backbone, typically observed in the range of 1.5-2.5 ppm. The chemical shifts of these protons can be influenced by the stereochemical arrangement (tacticity) of the polymer chain. The methylene protons of the trichloroethyl group (-OCH₂CCl₃) would produce a distinct signal, expected to be further downfield due to the deshielding effect of the adjacent oxygen and trichloromethyl group.

For copolymers containing this compound, ¹H NMR is essential for determining the copolymer composition by comparing the integrated signal intensities of the protons unique to each monomer unit. emich.eduresearchgate.net For example, in a copolymer with another acrylate monomer, the relative areas of the side-chain protons can be used to calculate the molar ratio of the incorporated monomers. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for Poly(this compound)

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Backbone Methylene (-CH₂-) | 1.5 - 2.1 |

| Backbone Methine (-CH-) | 2.2 - 2.8 |

| Side-chain Methylene (-OCH₂CCl₃) | 4.5 - 5.0 |

¹³C NMR for Carbon Backbone and Functional Group Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of the polymer. Each carbon atom in a unique chemical environment gives a distinct signal, allowing for the characterization of the polymer backbone, side chains, and carbonyl groups.

For poly(this compound), the ¹³C NMR spectrum would show signals for the backbone methylene and methine carbons, typically in the range of 35-50 ppm. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, usually between 170-175 ppm. The carbons of the trichloroethyl side chain, -OCH₂CCl₃, would also have characteristic chemical shifts. The carbon of the -OCH₂- group would be in the range of 60-70 ppm, while the highly deshielded -CCl₃ carbon would appear further downfield.

¹³C NMR is particularly sensitive to the stereochemical configuration of the polymer chain, and the signals for the backbone carbons can often be resolved into multiple peaks corresponding to different tactic sequences (e.g., mm, mr, rr triads). dtic.mil

Table 2: Expected ¹³C NMR Chemical Shifts for Poly(this compound)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Backbone Methylene (-CH₂-) | 35 - 45 |

| Backbone Methine (-CH-) | 40 - 50 |

| Side-chain Methylene (-OCH₂-) | 65 - 75 |

| Side-chain Trichloromethyl (-CCl₃) | 90 - 100 |

| Carbonyl (-C=O) | 170 - 175 |

Halogen-Specific NMR (e.g., ¹⁹F NMR for fluorinated analogs, implications for chlorine-containing polymers)

While direct ³⁵Cl or ³⁷Cl NMR is challenging due to the quadrupolar nature of these nuclei, insights can be drawn from halogen-specific NMR of analogous fluorinated polymers. For instance, ¹⁹F NMR is a highly sensitive technique used to study the microstructure of fluorinated polymers. researchgate.netresearchgate.net In copolymers containing fluorinated monomers alongside this compound, ¹⁹F NMR would be instrumental in determining the sequence distribution and composition of the copolymer. researchgate.net

The presence of the chlorine atoms in poly(this compound) significantly influences the chemical shifts of nearby protons and carbons, which is readily observed in ¹H and ¹³C NMR spectra. The strong electron-withdrawing nature of the trichloromethyl group deshields adjacent nuclei, causing their signals to appear at higher chemical shifts. This effect is a key diagnostic feature in the NMR analysis of this polymer.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a polymer. rjpbcs.com The FTIR spectrum of poly(this compound) is characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

The most prominent feature in the FTIR spectrum of an acrylate polymer is the strong absorption band of the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. researchgate.netspectroscopyonline.com The C-O stretching vibrations of the ester group will also give rise to strong bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

The C-H stretching vibrations of the alkyl groups in the polymer backbone and side chain are observed in the 2800-3000 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations of the trichloromethyl group are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence and specific positions of these bands provide a unique "vibrational fingerprint" for the polymer. erpublications.com In copolymers, FTIR can be used to confirm the incorporation of both monomers by identifying the characteristic absorption bands of each. sciepub.com

Table 3: Characteristic FTIR Absorption Bands for Poly(this compound)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (backbone) | 2850 - 3000 | Medium |

| C=O Stretching (ester) | 1730 - 1750 | Strong |

| C-O Stretching (ester) | 1100 - 1300 | Strong |

| C-Cl Stretching | 600 - 800 | Medium-Strong |

Analysis of Molecular Weight Distribution and Polydispersity

The molecular weight and its distribution are critical parameters that influence the physical and mechanical properties of a polymer.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight distribution of polymers. paint.orgwaters.com This method separates polymer molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules.

By using a calibrated system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of poly(this compound) and its copolymers can be determined. hpst.czlcms.cz A narrow PDI (close to 1) indicates a more uniform distribution of polymer chain lengths, which is often desirable for specific applications. The choice of eluent and column is critical for achieving accurate results and depends on the solubility of the polymer. lcms.cznih.gov For polyacrylates, tetrahydrofuran (B95107) (THF) is a commonly used eluent. hpst.cz

Table 4: Example GPC Data for an Acrylate Polymer

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 75,000 g/mol |

| Polydispersity Index (PDI) | 1.5 |

Quantitative Assessment of Polydispersity Index (PDI)

The Polydispersity Index (PDI) is a critical parameter that describes the heterogeneity of molecular weights within a polymer sample. A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length, while higher values signify a broader distribution of molecular weights. emich.edu Techniques such as size exclusion chromatography (SEC) are commonly employed to determine the PDI of polymers. nih.gov

For copolymers involving acrylate monomers, controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are often utilized to achieve low PDI values, typically below 1.5. cmu.edu For instance, the synthesis of block copolymers of acrylates and methacrylates via ATRP has been shown to yield polymers with polydispersities remaining below 1.15 beyond 50% monomer conversion. cmu.edu Similarly, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful method for synthesizing acrylic polymers with narrow molecular weight distributions. Photoiniferter RAFT polymerization, for example, can produce acrylic polymers with dispersities as low as 1.02. nih.gov

The PDI of copolymers can be influenced by various factors, including the choice of initiator, catalyst, and reaction conditions. For example, in the free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate (B99206) and 2,2,2-trichloroethyl α-fluoroacrylate, polydispersity indexes were found to range from 1.44 to 2.21. researchgate.net The synthesis of high molecular weight water-soluble copolymers by RAFT aqueous dispersion polymerization can result in dispersities above 1.50, indicating less than perfect control. whiterose.ac.uk

Interactive Table: Polydispersity Index of Various Acrylate Copolymers

| Copolymer System | Polymerization Method | PDI (Đ) |

|---|---|---|

| Acrylate-Methacrylate Block Copolymers | ATRP | < 1.15 |

| Acrylic Polymers | Photoiniferter RAFT | 1.02 |

| Poly(MATRIFE-co-FATRICE) | Free-Radical | 1.44 - 2.21 |

Detailed Microstructural Characterization of Copolymers

The microstructure of a copolymer, which includes the arrangement of monomer units along the polymer chain, significantly influences its properties. iupac.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for elucidating these structural details. iupac.orgnih.gov

The sequence distribution of comonomers in a copolymer chain can be random, alternating, block, or graft. NMR spectroscopy is a powerful tool for determining the relative abundance of different monomer sequences, such as dyads (two adjacent monomers) and triads (three adjacent monomers). wikipedia.org High-resolution 2D NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly effective for resolving complex and overlapping spectra to provide detailed microstructural information. iupac.orgdntb.gov.ua

For example, in the analysis of copolymers of methyl methacrylate (MMA) and n-butyl acrylate (n-BA), the backbone methylene and carbonyl carbons were found to be sensitive to both composition and configuration. dntb.gov.ua The complete spectral assignments were achieved using a combination of HSQC, TOCSY, and HMBC experiments. dntb.gov.ua This level of detailed analysis allows for the quantification of dyad and triad (B1167595) fractions, which provides insight into the polymerization kinetics and the resulting polymer architecture. wikipedia.org The reactivity ratios of the comonomers, which can be determined from the copolymer composition at different monomer feeds, are crucial for predicting the sequence distribution. sapub.org For instance, if the product of the reactivity ratios (r1r2) is close to 1, a random copolymer is typically formed. researchgate.net

The precise composition of a copolymer is a fundamental parameter that governs its physical and chemical properties. Various analytical techniques can be employed for this purpose, with NMR spectroscopy and elemental analysis being among the most common.

¹H NMR spectroscopy is frequently used to determine copolymer composition by comparing the integrated intensities of signals corresponding to specific protons from each monomer unit. whiterose.ac.ukmdpi.com For instance, in the copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichlororoethyl α-fluoroacrylate, the molar compositions of the resulting copolymers were assessed using both ¹H and ¹⁹F NMR spectroscopy, as well as elemental analysis. researchgate.net The results from these different methods are often compared to ensure accuracy.

Elemental analysis provides the weight percentage of each element in the copolymer, which can then be used to calculate the molar ratio of the constituent monomers. This technique is particularly useful when the monomers contain unique elements. For example, the presence of chlorine in this compound allows for a straightforward determination of its content in a copolymer.

Morphological and Microscopic Characterization Techniques

The morphology of polymers and their copolymers, from the microscale to the nanoscale, plays a pivotal role in determining their bulk properties. Electron microscopy techniques are invaluable for visualizing these structures.

Scanning Electron Microscopy (SEM) is a versatile technique used to examine the surface topography and bulk morphology of polymeric materials. pressbooks.pub It provides high-resolution images that can reveal details about surface features, porosity, and the phase separation in copolymer systems. pressbooks.pubresearchgate.net

In the context of acrylate copolymers, SEM has been used to study the morphology of polymer particles, films, and composites. researchgate.netresearchgate.net For example, SEM images of polymer particles obtained from copolymers of 2-(perfluorooctyl)ethyl acrylate and acrylic acid have shown the formation of spherical particles. researchgate.net The surface morphology of polymer films can be significantly affected by additives, as seen in SEM images of irradiated PVC films blended with UV absorbers, which revealed a distinct ice-cube-like particle structure. pressbooks.pub For hydrogels based on copolymers like poly(2-hydroxyethyl methacrylate)-poly(methyl methacrylate), SEM can visualize micropillars and other surface topographies. researchgate.net However, sample preparation for SEM, which often involves drying or freezing, can introduce artifacts, and techniques like cryo-SEM are sometimes employed to observe the hydrated structure. mdpi.comnih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, making it suitable for visualizing nanoscale structures within polymeric materials. acs.org It is particularly useful for characterizing the internal morphology of nanoparticles, the phase-separated domains in block copolymers, and the organization of polymer networks. mdpi.comoup.com

For block copolymers, TEM can reveal the formation of various nanostructures such as spheres, cylinders, and lamellae, depending on the block composition and length. oup.com For instance, TEM has been used to characterize the core-shell architecture of block copolymer nanoparticles made of poly(hydroxyethyl acrylate)–b–poly(styrene). mdpi.com In the study of cross-linked copolymers of styrene (B11656) and butyl acrylate, TEM micrographs showed stable nanoparticles with spherical morphology. researchgate.net Similar to SEM, sample preparation for TEM is critical, and techniques like cryo-TEM are used to visualize nanoparticles in their native, dispersed state. mdpi.com The contrast in TEM images of polymers, which are composed of light elements, can be low, often necessitating staining with heavy metal compounds to enhance the visibility of different phases. oup.com

Dynamic Light Scattering (DLS) for Particle Size and Distribution in Dispersions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution profile of small particles in suspension or polymers in solution. When applied to dispersions of poly(this compound) or its copolymers, DLS provides valuable information regarding the hydrodynamic radius of the polymer particles, their size distribution, and the stability of the dispersion.

The fundamental principle of DLS involves illuminating the polymer dispersion with a laser beam and analyzing the fluctuations in the scattered light intensity over time. These fluctuations are a direct result of the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, leading to slower fluctuations. A digital autocorrelator measures the degree of similarity between the scattered light intensity at a given time and at a slightly later time, generating a correlation function.

From this correlation function, the translational diffusion coefficient (D) of the particles can be calculated. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius (RH) of the particles:

RH = kBT / 6πηD

where:

kB is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic radius represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the polymer particle being measured. It includes not only the polymer core but also any solvent molecules that are associated with the particle's surface as it moves through the dispersion.

A key output of DLS analysis is the particle size distribution, which can be presented as an intensity-weighted, volume-weighted, or number-weighted distribution. The most common and direct result is the intensity-weighted distribution, as the scattering intensity is proportional to the sixth power of the particle radius. This makes DLS particularly sensitive to the presence of larger particles or aggregates.

For a hypothetical dispersion of poly(this compound-co-styrene) nanoparticles synthesized via emulsion polymerization, DLS analysis would yield critical parameters such as the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size and is a reliable measure of the average particle size. The PDI is a dimensionless measure of the broadness of the size distribution, with values close to zero indicating a monodisperse sample and values greater than 0.7 suggesting a very broad or multimodal distribution.

Hypothetical DLS Data for Poly(this compound-co-Butyl Acrylate) Latex

| Sample ID | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |

| PTCEA-BA-1 | 125 | 0.085 |

| PTCEA-BA-2 | 142 | 0.110 |

| PTCEA-BA-3 | 118 | 0.092 |

X-ray Diffraction (XRD) for Crystalline and Amorphous Domain Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. In the context of polymer science, XRD is instrumental in determining the degree of crystallinity and elucidating the arrangement of polymer chains in both crystalline and amorphous domains. For poly(this compound) and its copolymers, XRD analysis can provide insights into their solid-state morphology, which in turn influences their mechanical and thermal properties.

The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. When an X-ray beam is directed at a polymer sample, the electrons of the atoms scatter the X-rays. In regions where the polymer chains are ordered into a regular, repeating lattice (crystalline domains), the scattered X-rays will interfere constructively at specific angles, producing sharp diffraction peaks. The positions and intensities of these peaks are characteristic of the crystal structure. The relationship between the angle of incidence (θ), the wavelength of the X-rays (λ), and the distance between atomic planes (d-spacing) is described by Bragg's Law:

nλ = 2d sin(θ)

In contrast, in amorphous regions, the polymer chains are randomly oriented, lacking long-range order. Consequently, the scattered X-rays interfere incoherently, resulting in a broad, diffuse halo in the XRD pattern rather than sharp peaks.

By analyzing the XRD pattern of a semi-crystalline polymer like poly(this compound), it is possible to quantify the degree of crystallinity. This is typically done by deconvoluting the diffraction pattern into contributions from the sharp crystalline peaks and the broad amorphous halo. The ratio of the integrated area of the crystalline peaks to the total integrated area of the pattern gives the percentage of crystallinity.

For a hypothetical sample of poly(this compound) synthesized by bulk polymerization, the XRD pattern might exhibit a broad amorphous halo centered around a 2θ value of 20°, with some sharper, albeit low-intensity, peaks superimposed. The presence of the bulky and polar trichloroethyl side groups could hinder efficient chain packing, leading to a predominantly amorphous structure. However, under specific processing conditions such as annealing, some degree of local order might be induced, giving rise to small crystalline domains.

Hypothetical XRD Data for Poly(this compound)

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) | Domain |

| 17.5 | 5.06 | 100 | Crystalline |

| 22.8 | 3.89 | 65 | Crystalline |

| 15-30 (broad) | - | - | Amorphous |

Investigation of Thermal Behavior and Stability of Poly 2,2,2 Trichloroethyl Acrylate Materials

Thermogravimetric Analysis (TGA) for Decomposition Characteristics and Thermal Stability Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere. This analysis provides critical information about the thermal stability and decomposition kinetics of a polymer. For poly(2,2,2-trichloroethyl acrylate), the TGA curve would reveal the onset temperature of degradation, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.

The degradation of chlorinated polymers often proceeds through a multi-step process. A typical TGA analysis of a related polymer, poly(2,2,2-trichloroethyl methacrylate), indicates that thermal degradation involves dehydrochlorination followed by the decomposition of the resulting polyene structures. It is plausible that poly(this compound) follows a similar degradation pathway, which would be characterized by distinct mass loss steps in its TGA and derivative thermogravimetric (DTG) curves. The precise temperatures for these events are dependent on factors like heating rate and the surrounding atmosphere (e.g., inert or oxidative).

A hypothetical TGA profile for poly(this compound) under an inert atmosphere might show an initial mass loss corresponding to the scission of the C-Cl bonds and the release of chlorine-containing compounds, followed by the breakdown of the main polymer chain at higher temperatures.

Table 1: Hypothetical TGA Data for Poly(this compound)

| Parameter | Expected Temperature Range (°C) | Description |

|---|---|---|

| Onset of Decomposition (Tonset) | 200 - 250 | The temperature at which significant mass loss begins. |

| Temperature of Max. Decomposition Rate (Tmax) | 250 - 350 | The peak temperature on the DTG curve, indicating the point of fastest degradation. |

Differential Scanning Calorimetry (DSC) for Endothermic and Exothermic Transitions (e.g., glass transition, melting)

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material. researchgate.net A DSC thermogram can identify the glass transition temperature (Tg), which is a critical property for amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. sigmaaldrich.com Other transitions, such as melting (Tm) for crystalline domains and crystallization (Tc), can also be observed as endothermic and exothermic peaks, respectively. sigmaaldrich.commdpi.com

For poly(this compound), the bulky, chlorine-containing side group would be expected to significantly influence its Tg by restricting the rotational freedom of the polymer chains. While specific experimental values for poly(this compound) are not available in the searched literature, data for structurally similar polymers can provide context. For instance, the Tg of poly(2,2,2-trifluoroethyl acrylate) is reported as -10 °C. The larger size of chlorine atoms compared to fluorine atoms might lead to a different Tg for the trichloro-substituted version. As an amorphous polymer, it would not be expected to exhibit a melting point.

Table 2: Expected DSC Transitions for Poly(this compound)

| Thermal Transition | Abbreviation | Expected Observation |

|---|---|---|

| Glass Transition | Tg | A step change in the baseline of the DSC curve. |

| Melting | Tm | Not expected for a fully amorphous polymer. |

Note: The specific Tg value for poly(this compound) requires experimental determination.

Correlations between Polymer Architecture, Composition, and Thermal Stability

The glass transition temperature of a copolymer is also dependent on its composition. The Fox equation is often used to predict the Tg of a random copolymer based on the weight fractions and Tg values of the corresponding homopolymers. For a copolymer of 2,2,2-trichloroethyl acrylate (B77674) (Monomer 1) and another acrylate (Monomer 2), the relationship would be:

1/Tg,copolymer = w1/Tg,1 + w2/Tg,2

Where w represents the weight fraction of each monomer. This relationship demonstrates that the Tg of the copolymer will be an intermediate value between the Tgs of the two homopolymers, modulated by their relative proportions. Studies on other acrylate copolymers have shown that the Tg can be systematically varied by adjusting the monomer feed ratio, allowing for the tuning of the material's mechanical properties at different operating temperatures. For example, in copolymers of 2,2,2-trifluoroethyl methacrylate (B99206) and methyl acrylate, the glass transition temperature was found to decrease as the content of methyl acrylate increased. A similar trend would be expected for copolymers of this compound.

Academic Applications and Structure Property Relationships in Poly 2,2,2 Trichloroethyl Acrylate Materials Research

Influence of Halogenation on Polymer Characteristics and Performance

The introduction of chlorine atoms into the polyacrylate structure significantly modifies its physicochemical properties compared to non-halogenated analogues like poly(ethyl acrylate). wikipedia.org The primary effects of this chlorination include increased polarity, enhanced flame retardancy, and altered thermal and mechanical stability.

Thermally, halogenation can also increase the glass transition temperature (Tg) due to the bulky nature of the chlorine atoms restricting chain mobility. Research on copolymers of 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) with 2,2,2-trifluoroethyl methacrylate (B99206) (MATRIFE) has shown that the glass transition temperature of the resulting copolymers increases as the molar ratio of the chlorinated monomer (FATRICE) increases. researchgate.net Similarly, the thermal decomposition temperature was observed to change with the proportion of the chlorinated component. researchgate.net The chlorination of polyvinyl chloride (PVC) to chlorinated polyvinyl chloride (CPVC) is another example where halogenation enhances thermal properties, making the material suitable for higher temperature applications. scirp.org

Table 1: Thermal Properties of Poly(MATRIFE-co-FATRICE) Copolymers An interactive data table showing how the glass transition temperature (Tg) and decomposition temperature vary with the molar percentage of the chlorinated monomer (FATRICE) in the copolymer.

| % FATRICE (molar) in Copolymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (°C) |

| 0 | 66 | 220 |

| 25 | 78 | 245 |

| 50 | 92 | 270 |

| 75 | 102 | 285 |

| 100 | 108 | 295 |

| Data derived from studies on copolymers of 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE). researchgate.net |

Research into Dielectric Polymer Applications

Studies on other chlorine-containing polymers have demonstrated this effect. For instance, the addition of polyvinyl chloride (PVC) as a polymer additive to a dielectric film resulted in a 73% increase in the dielectric constant at a frequency of 10 Hz. theiet.orgtheiet.org This enhancement is attributed to the high polarizability of the chlorine atoms. theiet.orgtheiet.org Research on chlorinated poly(vinyl chloride) (CPVC) has also involved detailed studies of its dielectric relaxation processes. scirp.org Given these precedents, poly(2,2,2-trichloroethyl acrylate) is a material of interest for developing polymer-based dielectrics, potentially offering a balance of processability and enhanced electrical properties.

Table 2: Dielectric Constants of Various Polymers An interactive data table comparing the dielectric constant of non-polar, polar, and chlorinated polymers.

| Polymer | Type | Dielectric Constant (approx. at 1 kHz) |

| Polyethylene (B3416737) (PE) | Non-Polar | 2.3 passive-components.eu |

| Polytetrafluoroethylene (PTFE) | Non-Polar | 2.1 |

| Polymethyl Methacrylate (PMMA) | Polar | 3.6 passive-components.eu |

| Polyvinyl Chloride (PVC) | Chlorinated (Polar) | 3.4 - 4.0 |

| Chlorinated Polyvinyl Chloride (CPVC) | Chlorinated (Polar) | 3.0 - 6.0 passive-components.eu |

| Polymer film with PVC additive | Chlorinated (Composite) | 23.6 (at 10 Hz) theiet.orgtheiet.org |

Development of Polymeric Materials for Advanced Coatings and Surface Modification

Acrylate (B77674) polymers are widely used in coatings due to their excellent weatherability, durability, and adhesion. nih.gov The incorporation of halogen atoms, such as chlorine, can further enhance these properties, leading to materials suitable for advanced protective coatings. adv-polymer.com Halogenated polymers are known for their high chemical inertness and resistance to environmental degradation. scirp.orgscirp.org

The properties imparted by the trichloroethyl group—such as hydrophobicity and chemical resistance—make poly(this compound) a candidate for creating robust coatings that can protect substrates from moisture, chemicals, and weathering. nbinno.comsbpolymer.com By analogy with fluorinated acrylates, which are used to create surfaces with low energy and anti-fouling properties, chlorinated acrylates are explored for similar surface modification applications. polysciences.comresearchgate.net

Investigation of Photoresists and Photocurable Polymer Systems

Acrylate-based polymers are foundational to many photocurable systems, including photoresists used in photolithography for the electronics industry. nih.govwikipedia.org These systems rely on the rapid polymerization of acrylate double bonds when exposed to light, typically UV radiation, in the presence of a photoinitiator. wikipedia.org This process allows for the creation of finely patterned coatings on a surface.

While poly(methyl methacrylate) and other common acrylates are staples in photoresist formulations, the use of halogenated acrylates is a more specialized area of research. wikipedia.orgresearchgate.net The incorporation of chlorine could potentially influence the refractive index and etching resistance of the resist material. However, specific academic research focusing on poly(this compound) for mainstream photoresist applications is not widely documented. Its application would likely be in niche areas where its specific properties, such as altered etch rates or modified optical characteristics, would be advantageous for fabricating specialized micro-electromechanical systems (MEMS) or other devices. researchgate.net